molecular formula C4H8OS B3427407 S-Ethyl ethanethioate CAS No. 59094-77-8

S-Ethyl ethanethioate

Cat. No.: B3427407
CAS No.: 59094-77-8
M. Wt: 104.17 g/mol
InChI Key: APTGPWJUOYMUCE-UHFFFAOYSA-N
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Description

S-Ethyl ethanethioate, also known as ethyl thioacetate, is an organic compound with the molecular formula C4H8OS. It is a sulfur-containing ester derived from ethanethioic acid and ethanol. This compound is known for its distinctive odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethyl ethanethioate can be synthesized through the esterification of ethanethioic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting ethanethioic acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the product is then purified through distillation to obtain the pure ester. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Ethyl ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Ethyl ethanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, participating in various substitution and addition reactions. The ester group can also undergo hydrolysis to release ethanethiol and ethanol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

    S-Methyl ethanethioate: Similar in structure but contains a methyl group instead of an ethyl group.

    S-Propyl ethanethioate: Contains a propyl group instead of an ethyl group.

    S-Butyl ethanethioate: Contains a butyl group instead of an ethyl group.

Comparison: S-Ethyl ethanethioate is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl analogs. The ethyl group influences the compound’s boiling point, solubility, and reactivity in various chemical reactions .

Properties

IUPAC Name

S-ethyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060807
Record name S-Ethyl thiolacetate
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Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, clear liquid
Record name S-Ethyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031190
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
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Solubility

insoluble in water; soluble in alcohol; miscible in diethyl ether
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.979 (20°)
Record name Ethyl thioacetate
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CAS No.

625-60-5, 59094-77-8
Record name S-Ethyl thioacetate
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Record name S-Ethyl thiolacetate
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Record name Ethanethioic acid, ethyl ester
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Record name Ethanethioic acid, S-ethyl ester
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Record name S-Ethyl thiolacetate
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Record name Ethyl ethanethioate
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Record name S-ethyl ethanethioate
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Record name S-ETHYL THIOLACETATE
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Record name S-Ethyl thioacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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